molecular formula C25H40ClP B14371487 Benzyl(tricyclohexyl)phosphanium chloride CAS No. 90144-90-4

Benzyl(tricyclohexyl)phosphanium chloride

Cat. No.: B14371487
CAS No.: 90144-90-4
M. Wt: 407.0 g/mol
InChI Key: ZYYXIOYFMKZXLL-UHFFFAOYSA-M
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Description

Benzyl(tricyclohexyl)phosphanium chloride is a quaternary phosphonium salt that has garnered attention in various fields of chemistry due to its unique properties and applications. This compound is characterized by the presence of a benzyl group attached to a tricyclohexylphosphine moiety, with a chloride ion as the counterion. Its structure can be represented as C25H44ClP, and it is known for its stability and reactivity, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(tricyclohexyl)phosphanium chloride typically involves the reaction of tricyclohexylphosphine with benzyl chloride. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions. The general reaction scheme is as follows:

P(Cy)3+C6H5CH2Cl[C6H5CH2P(Cy)3]+Cl-\text{P(Cy)3} + \text{C6H5CH2Cl} \rightarrow \text{[C6H5CH2P(Cy)3]+Cl-} P(Cy)3+C6H5CH2Cl→[C6H5CH2P(Cy)3]+Cl-

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of automated reactors and real-time monitoring systems ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl(tricyclohexyl)phosphanium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form the corresponding phosphine oxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, under mild conditions.

    Reduction: LiAlH4, NaBH4, in anhydrous solvents.

    Substitution: NaOH, KOH, in aqueous or alcoholic media.

Major Products Formed:

    Oxidation: Phosphine oxide derivatives.

    Reduction: Reduced phosphine compounds.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Benzyl(tricyclohexyl)phosphanium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials science research.

Mechanism of Action

The mechanism of action of Benzyl(tricyclohexyl)phosphanium chloride involves its ability to act as a nucleophilic catalyst. The benzyl group provides steric hindrance, while the tricyclohexylphosphine moiety offers nucleophilicity. This combination allows the compound to facilitate various chemical transformations by stabilizing transition states and intermediates. The chloride ion serves as a leaving group in substitution reactions, enhancing the compound’s reactivity.

Comparison with Similar Compounds

    Benzyltriphenylphosphonium chloride: Similar in structure but with phenyl groups instead of cyclohexyl groups.

    Tricyclohexylphosphine: Lacks the benzyl group, offering different reactivity and applications.

    Triphenylphosphine: A widely used phosphine with different steric and electronic properties.

Uniqueness: Benzyl(tricyclohexyl)phosphanium chloride stands out due to its unique combination of steric bulk from the tricyclohexyl groups and the reactivity of the benzyl group. This makes it particularly effective in catalysis and phase-transfer reactions, where both steric and electronic factors play crucial roles.

Properties

CAS No.

90144-90-4

Molecular Formula

C25H40ClP

Molecular Weight

407.0 g/mol

IUPAC Name

benzyl(tricyclohexyl)phosphanium;chloride

InChI

InChI=1S/C25H40P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1,5-6,13-14,23-25H,2-4,7-12,15-21H2;1H/q+1;/p-1

InChI Key

ZYYXIOYFMKZXLL-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[P+](CC2=CC=CC=C2)(C3CCCCC3)C4CCCCC4.[Cl-]

Origin of Product

United States

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